molecular formula C5H10O5 B12948102 (2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal

(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal

Cat. No.: B12948102
M. Wt: 152.12 g/mol
InChI Key: PYMYPHUHKUWMLA-BZCPYFRZSA-N
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Description

(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal: is a stereoisomer of a pentose sugar derivative. This compound is characterized by the presence of four hydroxyl groups and a labeled carbon isotope, making it a valuable molecule for various scientific studies, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pentose sugar, such as D-ribose.

    Isotope Labeling: The carbon-13 isotopes are introduced into the molecule through a series of chemical reactions that replace the natural carbon atoms with the labeled ones.

    Hydroxyl Group Introduction: The hydroxyl groups are introduced through selective oxidation and reduction reactions, ensuring the correct stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound involves:

    Large-Scale Fermentation: Utilizing microorganisms that can produce the desired pentose sugar.

    Isotope Enrichment: Employing advanced techniques to enrich the carbon-13 isotopes in the starting material.

    Purification: Using chromatographic methods to purify the final product to a high degree of purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, tosylates.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated compounds, ethers.

Scientific Research Applications

(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal has numerous applications in scientific research:

    Chemistry: Used as a tracer in isotope labeling studies to track molecular transformations.

    Biology: Employed in metabolic studies to understand the pathways of carbohydrate metabolism.

    Medicine: Investigated for its potential role in drug development and as a diagnostic tool.

    Industry: Utilized in the production of labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal involves its interaction with specific molecular targets:

    Enzymatic Reactions: The compound can act as a substrate for enzymes involved in carbohydrate metabolism.

    Pathways: It participates in glycolysis and the pentose phosphate pathway, providing insights into these metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    D-ribose: A naturally occurring pentose sugar with similar structural features.

    (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal: The non-labeled version of the compound.

    (2S,3R,4R)-2,3,4,5-tetrahydroxyhexanal: A hexose sugar derivative with an additional carbon atom.

Uniqueness

(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal is unique due to its isotope labeling, which allows for precise tracking in metabolic studies and other research applications. This feature distinguishes it from other similar compounds and enhances its utility in scientific investigations.

Properties

Molecular Formula

C5H10O5

Molecular Weight

152.12 g/mol

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1,3+1

InChI Key

PYMYPHUHKUWMLA-BZCPYFRZSA-N

Isomeric SMILES

C([C@H]([C@H]([13C@@H]([13CH]=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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